N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a piperidine ring, a triazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable alkyne under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic center on the triazole ring.
Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonylation: The sulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine nitrogen.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct connectivity of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity, providing insights into structure-activity relationships.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups can interact with different parts of the target molecule, leading to inhibition or activation of its function. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide: This compound shares the bromophenyl group but has a different core structure.
N-(4-bromophenyl)benzamide: This compound also features a bromophenyl group but lacks the triazole and piperidine rings.
Uniqueness
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(1-methylsulfonylpiperidin-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrN5O3S2/c1-3-10-25-18(14-5-4-11-24(12-14)30(2,27)28)22-23-19(25)29-13-17(26)21-16-8-6-15(20)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJIYHZDCAYEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3CCCN(C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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